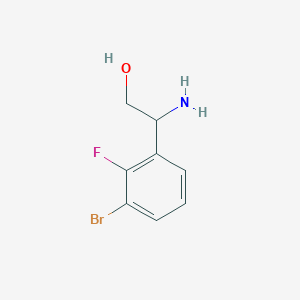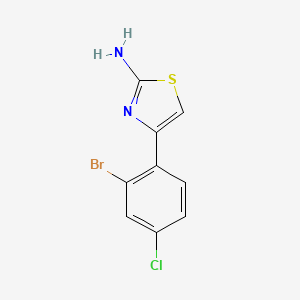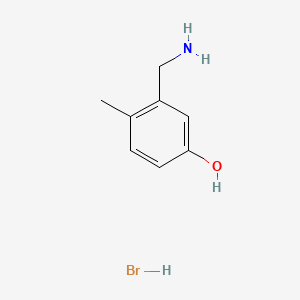
3-(Aminomethyl)-4-methylphenolhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-methylphenolhydrobromide is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylphenolhydrobromide typically involves the reaction of 4-methylphenol with formaldehyde and ammonium bromide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4-methylphenolhydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols and amines.
科学研究应用
3-(Aminomethyl)-4-methylphenolhydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Aminomethyl)-4-methylphenolhydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The phenol group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)phenol
- 4-Methylphenol
- 3-(Aminomethyl)-5-methylphenol
Uniqueness
3-(Aminomethyl)-4-methylphenolhydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both aminomethyl and methyl groups on the phenol ring enhances its reactivity and solubility, making it a versatile compound in various applications.
属性
分子式 |
C8H12BrNO |
|---|---|
分子量 |
218.09 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H |
InChI 键 |
XLJWMKBUNXMUEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)CN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)

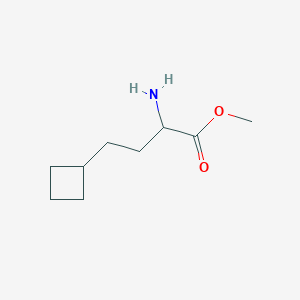

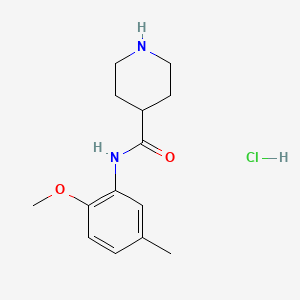
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
